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Introduction
This document provides a detailed protocol for performing Chromatin Immunoprecipitation

(ChIP) to study the genome-wide binding sites of the DEAH-box helicase 36 (DHX36). DHX36

is a crucial enzyme involved in resolving G-quadruplex structures in both DNA and RNA,

thereby playing a significant role in maintaining genomic integrity, regulating gene expression,

and influencing innate immune responses.[1][2] Understanding the genomic loci where DHX36

binds is essential for elucidating its biological functions and its role in disease, making ChIP

followed by sequencing (ChIP-Seq) a powerful investigative tool.[3][4]

This protocol is a comprehensive synthesis of established ChIP methodologies and offers a

robust starting point for researchers.[5][6][7] Optimization of certain steps, such as antibody

concentration and sonication conditions, may be necessary for specific cell types and

experimental setups.[8][9]

Quantitative Data Summary
Successful ChIP experiments depend on careful optimization and quality control. The following

table summarizes key quantitative parameters and their typical target ranges for a successful

DHX36 ChIP experiment.
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Parameter Target Range Notes

Starting Cell Number 2–5 x 10⁷ cells per IP

Adequate cell numbers are

crucial for sufficient chromatin

yield.

Chromatin Shear Size 200–1000 bp

Optimal shearing ensures high

resolution. Over-sonication can

lead to low signal.[8]

Antibody Concentration 2–10 µg per IP

This should be empirically

determined for the specific

DHX36 antibody used.[8]

DNA Yield (Post-IP) 1–10 ng

Yields can vary significantly

based on the abundance of the

target protein and antibody

efficiency.

Enrichment (qPCR) >10-fold over IgG control

Validation of enrichment at a

known target locus (if

available) is recommended

before sequencing.

Experimental Workflow Diagram
The following diagram illustrates the major steps in the DHX36 ChIP protocol.
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Caption: A flowchart of the DHX36 Chromatin Immunoprecipitation (ChIP) protocol.
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Detailed Experimental Protocol
This protocol is adapted from established methods and should be performed under sterile

conditions with appropriate personal protective equipment.[5][7]

Part 1: Cell Fixation and Chromatin Preparation
Cell Culture and Cross-linking:

Culture cells to approximately 80-90% confluency.

Add formaldehyde directly to the culture medium to a final concentration of 1%.

Incubate for 10 minutes at room temperature with gentle swirling.[5] The optimal cross-

linking time can vary and may require optimization (up to 30 minutes).[7]

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and incubate for 5 minutes at room temperature.[5]

Cell Harvesting and Lysis:

Wash cells twice with ice-cold PBS containing protease inhibitors.

Scrape cells into ice-cold PBS and pellet by centrifugation at 1,500 x g for 5 minutes at

4°C.

Resuspend the cell pellet in Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH

8.1, plus protease inhibitors) and incubate on ice for 10 minutes.[5]

Chromatin Shearing (Sonication):

Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp.[8]

Optimization is critical: Perform a time course experiment to determine the optimal

sonication conditions for your specific cell type and sonicator.

An example condition is 8 cycles of 15 seconds ON and 30 seconds OFF at 50%

amplitude, keeping the sample on ice throughout.[5]
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After sonication, centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[5]

Collect the supernatant containing the soluble chromatin.

Part 2: Immunoprecipitation
Chromatin Dilution and Pre-clearing:

Take a small aliquot (e.g., 10%) of the supernatant to serve as the "input" control and store

it at -20°C.[5]

Dilute the remaining chromatin 10-fold with Dilution Buffer (e.g., 1% Triton X-100, 2 mM

EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1).[5]

Pre-clear the diluted chromatin by adding Protein A/G Sepharose/magnetic beads and

rotating for 2 hours at 4°C to reduce non-specific background.[5][8]

Pellet the beads and transfer the pre-cleared supernatant to a new tube.

Immunoprecipitation with DHX36 Antibody:

Add 2-10 µg of a ChIP-validated DHX36 antibody to the pre-cleared chromatin. The

optimal antibody amount should be determined empirically.[8]

As a negative control, set up a parallel immunoprecipitation with a non-specific IgG

antibody.

Incubate overnight at 4°C with gentle rotation.[5]

Capture of Immune Complexes:

Add Protein A/G beads to each immunoprecipitation reaction.

Incubate for 1-2 hours at 4°C with rotation to capture the antibody-chromatin complexes.

[5]

Part 3: Washing, Elution, and DNA Purification
Washing:
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Pellet the beads by centrifugation and discard the supernatant.

Perform a series of stringent washes to remove non-specifically bound chromatin. This is a

critical step for reducing background.

Wash sequentially with:

1. Low Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH

8.1, 150 mM NaCl).[5]

2. High Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH

8.1, 500 mM NaCl).[5]

3. LiCl Wash Buffer (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-

HCl, pH 8.1).[5]

4. TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) - two washes.[5]

Perform each wash for 5 minutes at 4°C with rotation.[5]

Elution and Reversal of Cross-links:

Elute the chromatin from the beads by adding Elution Buffer (1% SDS, 0.1 M NaHCO₃)

and incubating at room temperature.[5]

Combine the eluates from two elution steps.

To reverse the formaldehyde cross-links, add NaCl to a final concentration of 0.2 M to the

eluates and the input sample. Incubate overnight at 65°C.[5]

DNA Purification:

Treat the samples with RNase A and Proteinase K to remove RNA and protein,

respectively.[10]

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by

ethanol precipitation.[5][7]
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Resuspend the purified DNA in a small volume of TE buffer or nuclease-free water.

Part 4: Analysis
Quality Control and Quantification:

Quantify the DNA concentration using a fluorometric method (e.g., Qubit).

(Optional but recommended) Perform qPCR on a known DHX36 target gene (if available)

and a negative control region to validate the enrichment before proceeding to high-

throughput sequencing.

Downstream Analysis:

The purified DNA is now ready for library preparation and next-generation sequencing

(ChIP-Seq) to identify genome-wide binding sites of DHX36.

Notes and Considerations
Antibody Selection: The success of a ChIP experiment is highly dependent on the quality

and specificity of the primary antibody. Use a ChIP-validated antibody against DHX36.

Controls are Essential: Always include a negative control (IgG) and an input control in your

experiments.

Troubleshooting: Low signal can result from insufficient cross-linking, over-sonication, or

poor antibody performance.[8] High background can be caused by insufficient washing,

contaminated buffers, or low-quality beads.[8]

Fresh Buffers: Always use freshly prepared buffers, especially those containing protease

inhibitors.[8]

Temperature Control: Keep samples on ice or at 4°C whenever possible to minimize protein

degradation.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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